Nitrogen Pyramidality: Sum of Bond Angles at the Bridgehead Nitrogen Distinguishes 6-Azabicyclo[3.2.1]octane from 2-Azabicyclo[2.2.1]heptane Scaffolds
Single-crystal X-ray diffraction analysis of intermediate nitriles reveals that the sum of bond angles centered at the bridgehead nitrogen atom is 339.5(6)° for the 6-azabicyclo[3.2.1]octane derivative (compound 12a), compared to 334.7(4)° for the corresponding 2-azabicyclo[2.2.1]heptane derivative (compound 11b) [1]. The larger sum of bond angles for the 6-aza scaffold indicates a less pyramidalized (flatter) nitrogen geometry, which alters the spatial orientation of the nitrogen lone pair and directly impacts hydrogen-bonding capacity and lone-pair-directed molecular recognition.
| Evidence Dimension | Sum of bond angles centered at the bridgehead nitrogen atom (degree of nitrogen pyramidality) |
|---|---|
| Target Compound Data | 339.5(6)° (molecule A) and 338.7(6)° (molecule B) for 6-azabicyclo[3.2.1]octane-5-carbonitrile derivative (12a) |
| Comparator Or Baseline | 334.7(4)° for 2-azabicyclo[2.2.1]heptane-1-carbonitrile derivative (11b) |
| Quantified Difference | Δ = +4.8(10)° to +4.0(10)° (greater sum of bond angles, i.e., less pyramidal nitrogen, in the 6-aza scaffold) |
| Conditions | Single-crystal X-ray diffraction at 100 K (11b) and 293 K (12a); orthorhombic P2₁2₁2₁ (11b) and monoclinic P2₁ (12a) space groups |
Why This Matters
Nitrogen pyramidality governs amine basicity, hydrogen-bond donor/acceptor geometry, and the orientation of substituents on the nitrogen—parameters that directly influence target binding and cannot be replicated by the more pyramidalized 2-azabicyclo[2.2.1]heptane scaffold.
- [1] Grygorenko O. O., Artamonov O. S., Palamarchuk G. V., Zubatyuk R. I., Shishkin O. V., Komarov I. V. Stereoselective synthesis of 2,4-methanoproline homologues. Tetrahedron: Asymmetry 2006, 17 (2), 252–258. DOI: 10.1016/j.tetasy.2005.12.009. X-ray crystallographic data for compounds 11b and 12a: sum of bond angles at N reported in Section 4.4. View Source
